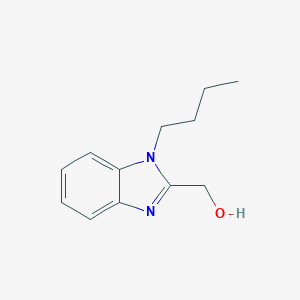

(1-butyl-1H-benzimidazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-butylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,15H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBVLHMDODYGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butyl 1h Benzimidazol 2 Yl Methanol and Analogues

Fundamental Strategies for Benzimidazole (B57391) Ring Construction

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. nih.gov Its synthesis has been extensively studied, with several reliable methods developed for its construction.

Condensation Reactions of o-Phenylenediamine (B120857) with Appropriate Precursors

The most common and direct route to the benzimidazole core is the condensation reaction of an o-phenylenediamine with a suitable one-carbon (C1) source, such as a carboxylic acid or an aldehyde. nih.govresearchgate.net This method, often referred to as the Phillips synthesis, typically involves heating the reactants, sometimes in the presence of a mineral acid like hydrochloric acid, to facilitate the cyclization and dehydration. nih.govjocpr.com

For the synthesis of analogues of the target compound, various substituted o-phenylenediamines can be condensed with different carboxylic acids or aldehydes. The reaction is generally high-yielding and can be performed under various conditions, including solvent-free grinding or microwave irradiation to accelerate the process. umich.edueijppr.com For instance, the reaction of o-phenylenediamine with various aldehydes can be efficiently catalyzed by systems like H₂O₂/HCl or carried out under neutral, solvent-free conditions. eijppr.comorganic-chemistry.org

A plausible synthetic pathway to an intermediate for the target molecule involves the condensation of N-butyl-o-phenylenediamine with glycolic acid. Alternatively, o-phenylenediamine can be first condensed with glycolic acid to form (1H-benzimidazol-2-yl)methanol, which is then subsequently alkylated at the N-1 position with a butyl group. researchgate.netnih.gov

Table 1: Examples of Benzimidazole Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Various Aromatic Aldehydes | H₂O₂/HCl, MeCN, rt | 2-Aryl-1H-benzimidazoles | 89-96 | organic-chemistry.org |

| o-Phenylenediamine | Various Organic Acids | Neat, 140°C | 2-Substituted-1H-benzimidazoles | 45-92 | umich.edu |

| o-Phenylenediamine | Glycolic Acid | 5N HCl, reflux | (1H-Benzimidazol-2-yl)methanol | - | researchgate.net |

| o-Phenylenediamine | Various Aldehydes | ZnFe₂O₄, Ultrasonic irradiation | 2-Substituted-1H-benzimidazoles | - | researchgate.net |

Note: This table is interactive and can be sorted by column.

Alternative Cyclization Approaches to the Benzimidazole Core

Beyond the direct condensation with carboxylic acids and aldehydes, other synthetic strategies exist for constructing the benzimidazole ring. These alternative cyclization methods often provide routes to benzimidazoles with different substitution patterns. One such approach involves the reductive cyclization of o-nitroanilines. For example, an o-nitroaniline can be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) to yield a 2-substituted benzimidazole. nih.gov

Another strategy is the cyclization of 2-haloanilines. In a one-pot synthesis, a 2-haloaniline can be reacted with an aldehyde and sodium azide (B81097) in the presence of a copper catalyst to form the benzimidazole ring. gaylordchemical.com This method is notable for its good functional group tolerance. gaylordchemical.com Furthermore, Ugi/de-protection/cyclization methodologies have been developed, utilizing isocyanide-based multicomponent reactions to generate molecular diversity in benzimidazole scaffolds. nih.gov These methods offer access to complex benzimidazole derivatives through a programmed sequence of reactions. nih.gov

Introduction and Functionalization of the C-2 Hydroxymethyl Moiety

The (hydroxymethyl) group at the C-2 position of the benzimidazole ring is a key functional handle that allows for further derivatization. This group can be introduced directly during the ring-forming reaction or installed on a pre-formed benzimidazole core.

Direct Synthetic Routes to 2-(Hydroxymethyl)benzimidazoles

The most straightforward method for synthesizing 2-(hydroxymethyl)benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid already containing a hydroxyl group. Glycolic acid is the ideal and common precursor for this transformation. researchgate.netresearchgate.net The reaction is typically carried out by heating o-phenylenediamine and glycolic acid in the presence of an acid catalyst, such as 4N or 5N hydrochloric acid. researchgate.netresearchgate.net This condensation directly installs the hydroxymethyl group at the 2-position of the newly formed benzimidazole ring, yielding (1H-benzimidazol-2-yl)methanol. researchgate.net

To obtain the target molecule, (1-butyl-1H-benzimidazol-2-yl)methanol, a subsequent N-alkylation step is necessary. The (1H-benzimidazol-2-yl)methanol intermediate can be reacted with a butyl halide, such as butyl bromide, in the presence of a base to introduce the butyl group at the N-1 position. nih.gov Studies on related N-alkylations have shown that this is a viable strategy for producing N-substituted benzimidazole derivatives. nih.govnih.gov

Derivatization of the Hydroxyl Group at C-2

The hydroxyl group of the C-2 hydroxymethyl moiety is a versatile functional group that can be readily converted into other functionalities, expanding the chemical space of benzimidazole derivatives.

A common and useful derivatization is the conversion of the primary alcohol of (1H-benzimidazol-2-yl)methanol and its N-substituted analogues to a chloromethyl group. This transformation is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding a 2-(chloromethyl)benzimidazole (B146343) derivative. These chloro-derivatives are valuable synthetic intermediates themselves, as the chlorine atom is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Table 2: Key Synthetic Intermediates and Reactions

| Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Glycolic Acid | (1H-Benzimidazol-2-yl)methanol | Benzimidazole ring formation & C-2 functionalization | researchgate.netresearchgate.net |

| 2-Phenyl benzimidazole derivatives | Alkyl bromide | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | N-Alkylation | nih.gov |

| (1H-Benzimidazol-2-yl)methanol | Thionyl Chloride | 2-(Chloromethyl)-1H-benzimidazole | Hydroxyl to Chloro Conversion | - |

Note: This table is interactive and can be sorted by column.

Oxidative Transformations to Benzimidazole-2-carboxylic Acid Derivatives

The conversion of 2-(hydroxymethyl)benzimidazole derivatives, such as this compound, into their corresponding benzimidazole-2-carboxylic acids is a key oxidative transformation. This process is crucial for the synthesis of various biologically active molecules and intermediates. A prevalent and effective method for this oxidation involves the use of strong oxidizing agents.

Research has demonstrated that (1H-benzimidazol-2-yl)methanol and its substituted analogues can be effectively oxidized to benzimidazole-2-carboxylic acid derivatives using potassium permanganate (B83412) (KMnO₄). scholarsresearchlibrary.comnih.gov In one described procedure, 1H-benzimidazole-2-thiol is first oxidized using a potassium permanganate solution in sodium hydroxide (B78521) to yield 1H-benzimidazol-2-sulfonic acid. nih.gov While this specific example starts from a thiol, the literature confirms the direct oxidation of the methanol (B129727) derivative; the reaction of various (1H-benzimidazol-2-yl)methanol derivatives with KMnO₄ successfully yields the corresponding benzimidazole-2-carboxylic acid derivatives. scholarsresearchlibrary.com This transformation is a fundamental step in modifying the C2 substituent of the benzimidazole core, converting a primary alcohol to a carboxylic acid functional group. The introduction of a carboxylic acid group at this position has been noted to influence the biological properties of the resulting compounds. nih.gov

N-1 Alkylation Strategies for Butyl Chain Introduction and Homologous Substitution

The introduction of an alkyl chain, such as a butyl group, at the N-1 position of the benzimidazole ring is a fundamental step in the synthesis of the target compound and its analogues. nih.gov This N-alkylation is a common strategy in the derivatization of benzimidazoles to modulate their physicochemical and biological properties. nih.govrsc.org The reaction typically involves the deprotonation of the benzimidazole N-H group followed by nucleophilic substitution on an alkylating agent. researchgate.net

A variety of bases and solvent systems have been employed for this purpose. Common reagents for generating the benzimidazolate anion include sodium hydride (NaH), as well as inorganic carbonates like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net The choice of solvent often includes polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). nih.govlookchem.com

Alkylation Reactions with Butyl Halides and Other Alkylating Agents

Butyl halides, particularly butyl bromide, are common alkylating agents for introducing the butyl group onto the benzimidazole nitrogen. researchgate.netlookchem.com The reactivity of the alkyl halide plays a significant role in the reaction conditions required. While highly reactive alkylating agents like benzyl (B1604629) bromide can lead to N-alkylation at room temperature, less reactive halides such as butyl bromide often necessitate elevated temperatures for the reaction to proceed efficiently. lookchem.com

For instance, studies have shown that the N-1 alkylation of benzimidazole with butyl bromide may not occur at ambient temperature. However, heating the reaction mixture to 60°C results in a clean transformation and provides the N-1 butylated product in excellent yields. researchgate.netlookchem.com This highlights the need for thermal activation to overcome the lower reactivity of butyl bromide compared to other alkyl halides. The general procedure involves reacting the benzimidazole substrate with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile. nih.gov This method is versatile and can be applied to a range of alkyl halides for the synthesis of various N-1 substituted benzimidazole derivatives. researchgate.netnih.gov

Influence of Catalysis in N-Alkylation Protocols (e.g., Phase Transfer Catalysis)

Phase Transfer Catalysis (PTC) has emerged as a highly effective and environmentally conscious technique for the N-alkylation of benzimidazoles. acsgcipr.org This methodology is particularly advantageous as it can facilitate reactions between reactants located in different phases (e.g., a solid or aqueous inorganic base and an organic substrate solution). researchgate.net PTC often allows for the use of milder reaction conditions, simpler work-up procedures, and a reduction in the use of hazardous organic solvents. acsgcipr.orgcapes.gov.br

Quaternary ammonium (B1175870) salts are the most common phase-transfer catalysts used in these protocols. Compounds such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium hydrogen sulfate (B86663) have proven to be efficient catalysts for the N-alkylation of benzimidazoles with various alkyl bromides. researchgate.netresearchgate.netnih.gov In a typical PTC setup, the catalyst transports the anion of the base (e.g., hydroxide or carbonate) from the aqueous or solid phase into the organic phase. There, the base deprotonates the benzimidazole, and the resulting benzimidazolate anion reacts with the alkyl halide. researchgate.netresearchgate.net Research has demonstrated that this catalytic approach significantly accelerates the rate of N-alkylation compared to uncatalyzed reactions. researchgate.net

Table 1: Comparison of Catalysts in Phase Transfer N-Alkylation of Benzimidazole

| Catalyst | Substrate | Alkylating Agent | Conditions | Yield | Reference |

| Tetrabutylammonium Bromide (TBAB) | 2-Mercaptobenzimidazole | Various Organohalogens | Solid/Liquid PTC, 25°C | Good to Excellent | researchgate.net |

| Tetrabutylammonium Hydrogen Sulfate | 2-Substituted Benzimidazoles | C3-C10 Alkyl Bromides | 30% aq. KOH | Significant Potential | researchgate.net |

| Bis-piperidinium compounds | Benzimidazole | Not Specified | Not Specified | Significant Rate Acceleration | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted Synthetic Approaches for N-Hydroxymethylazoles and Derivatives

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.orgrsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles and their precursors. rsc.orgnih.govsemanticscholar.orgnih.gov

Specifically, the synthesis of 1-hydroxymethylazoles, which are key precursors for compounds like (1H-benzimidazol-2-yl)methanol, can be significantly improved using microwave irradiation. researchgate.net The condensation reaction between an azole, such as benzimidazole, and paraformaldehyde can be carried out efficiently under microwave conditions. One protocol involves heating the reactants in a solvent like dimethyl sulfoxide (DMSO) at 100°C for just 6 minutes. researchgate.net This method offers substantial advantages over classical procedures, including a significant reduction in reaction time and solvent consumption, aligning with the principles of green chemistry. nih.govresearchgate.net The application of microwave heating is not limited to the formation of the hydroxymethyl group; it is also widely used for the cyclization step in forming the benzimidazole ring itself from o-phenylenediamines and aldehydes or carboxylic acids. rsc.orgnih.govsemanticscholar.org

Practical Considerations and Optimization in the Synthesis of this compound

The efficient synthesis of this compound requires careful consideration of the reaction sequence and optimization of each step. The synthesis can be approached in two primary ways: (i) formation of (1H-benzimidazol-2-yl)methanol followed by N-alkylation with a butyl group, or (ii) N-alkylation of o-phenylenediamine with a butyl group followed by cyclization with glycolic acid or a derivative.

Formation of the Benzimidazole Ring: The condensation of o-phenylenediamine with glycolic acid is a direct method to produce (1H-benzimidazol-2-yl)methanol. banglajol.info However, harsh conditions, such as refluxing in mineral acids, can limit the substrate scope, especially with sensitive functional groups. nih.gov Milder, more efficient methods have been developed, such as using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction between the diamine and carboxylic acid under less forcing conditions. nih.gov

N-Alkylation Step: As previously discussed, the N-alkylation with butyl bromide requires optimization. While conventional heating to around 60°C is effective, alternative strategies can improve the process. lookchem.com The use of a sustainable water-SDS (sodium dodecyl sulfate) system can avoid volatile organic solvents and enhance reaction rates by mitigating solubility issues. researchgate.netlookchem.com For this system, less reactive alkyl halides like butyl bromide still require heating to 60°C to achieve excellent yields in a short time frame. lookchem.com

Table 2: Optimization Parameters for Key Synthetic Steps

| Step | Parameter | Condition | Outcome | Reference |

| N-Alkylation | Temperature | 60°C (for Butyl Bromide) | Excellent yields | lookchem.com |

| N-Alkylation | Solvent System | Water-SDS | Sustainable, avoids VOCs | researchgate.netlookchem.com |

| Precursor Synthesis | Method | Microwave Irradiation | Reduced reaction time (6 min) | researchgate.net |

| Ring Formation | Reagent | HBTU Coupling Agent | Avoids harsh acidic conditions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of this compound Stalled by Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases for the analytical characterization of this compound has revealed a significant gap in publicly accessible data. Efforts to compile information for a detailed article on the compound's structural and analytical properties were unsuccessful, as no specific experimental data for its spectroscopic or crystallographic analysis could be located.

The intended article was to focus on the structural elucidation of this compound through a variety of advanced analytical techniques. The planned sections included a thorough examination of its molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy, with specific attention to ¹H and ¹³C NMR chemical shifts and coupling constants. Further characterization was to involve Infrared (IR) Spectroscopy for the identification of key functional groups, Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze electronic transitions and chromophores.

Additionally, a critical component of the analysis was to be the determination of the compound's solid-state architecture via X-ray Crystallography, including the identification of its crystal system and space group.

Despite extensive searches for the compound by its chemical name and related identifiers, no primary sources or database entries containing the requisite ¹H NMR, ¹³C NMR, IR, MS, UV-Vis, or X-ray crystallography data were found. The available information pertains to analogous or related benzimidazole derivatives, which are not suitable for an article focused solely on this compound.

Consequently, without the foundational scientific data, the generation of an accurate and informative article as per the specified requirements is not possible at this time. The absence of such data in the public domain suggests that the compound may not have been extensively synthesized or characterized, or that such studies have not been published in accessible formats.

Structural Elucidation and Advanced Analytical Characterization Techniques

X-ray Crystallographic Analysis for Solid-State Architecture Determination

Detailed Analysis of Interatomic Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of bond lengths, bond angles, and torsional angles for (1-butyl-1H-benzimidazol-2-yl)methanol requires single-crystal X-ray diffraction data. However, at the time of this writing, specific crystallographic data for this compound is not publicly available in the searched scientific literature and databases.

To provide an informed perspective, we can infer expected values by examining closely related structures. For instance, a study of the parent compound, (1H-benzimidazol-1-yl)methanol, reveals key structural features. In this related molecule, the benzimidazole (B57391) ring is essentially planar. nih.govresearchgate.net The introduction of a butyl group at the N1 position, as seen in N-butyl-1H-benzimidazole, is not expected to significantly alter the fundamental geometry of the benzimidazole core itself. mdpi.com

Theoretical calculations on N-butyl-1H-benzimidazole show C-N bond lengths within the imidazole (B134444) ring to be in the range that suggests partial double-bond character, a common feature in such heterocyclic systems. mdpi.com Specifically, the C-N bonds in the imidazole portion of related benzimidazoles are typically shorter than a standard C-N single bond (approx. 1.47 Å) but longer than a C=N double bond (approx. 1.28 Å). For example, in a similar benzimidazole derivative, C-N bond lengths in the imidazole ring were found to be between 1.328(2) and 1.391(2) Å.

The bond angles around the atoms in the benzimidazole ring are expected to be consistent with a planar, fused aromatic system. For the butyl group, standard sp3 carbon bond angles of approximately 109.5° would be anticipated. The torsional angles will define the conformation of the flexible butyl chain relative to the rigid benzimidazole ring system.

Below are tables of expected bond lengths and angles based on data from closely related compounds and general principles of chemical bonding. These are not experimental values for this compound.

Expected Bond Lengths

| Bond | Expected Length (Å) | Comment |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.42 | Typical for benzene (B151609) rings. |

| C-N (imidazole ring) | ~1.33 - 1.39 | Partial double bond character. |

| N-C (butyl) | ~1.47 | Standard sp3 N-C single bond. |

| C-C (butyl) | ~1.53 - 1.54 | Standard sp3 C-C single bond. |

| C-C (methanol) | ~1.51 | Standard sp3 C-C single bond. |

| C-O (methanol) | ~1.43 | Standard sp3 C-O single bond. |

Expected Bond Angles

| Angle | Expected Angle (°) | Comment |

|---|---|---|

| C-N-C (imidazole ring) | ~105 - 110 | Typical for five-membered heterocyclic rings. |

| N-C-N (imidazole ring) | ~110 - 115 | Dependent on substitution. |

| C-C-C (butyl chain) | ~109.5 | Standard tetrahedral angle. |

| N-C-H (butyl chain) | ~109.5 | Standard tetrahedral angle. |

| C-O-H (methanol) | ~109 | Typical for alcohols. |

Characterization of Intermolecular Non-Covalent Interactions within the Crystal Lattice (e.g., Hydrogen Bonding)

The specific network of non-covalent interactions within the crystal lattice of this compound can only be definitively determined through single-crystal X-ray diffraction analysis, which is not currently available in the public domain for this specific compound.

However, based on the molecular structure and studies of analogous compounds, a number of key intermolecular interactions can be predicted. The most significant of these is expected to be hydrogen bonding. The molecule possesses a hydrogen bond donor in the hydroxyl (-OH) group of the methanol (B129727) substituent and hydrogen bond acceptors at the nitrogen atom of the imidazole ring (N3) and the oxygen atom of the hydroxyl group.

In the crystal structure of the related compound (1H-benzimidazol-1-yl)methanol, molecules are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains. nih.govresearchgate.net It is highly probable that this compound would exhibit similar O-H···N hydrogen bonding, a prevalent interaction in benzimidazole derivatives containing hydroxyl groups.

In addition to strong hydrogen bonds, weaker non-covalent interactions are also expected to play a crucial role in the crystal packing. These can include:

C-H···π interactions: The aromatic benzimidazole ring can act as a π-system, interacting with C-H bonds from the butyl groups of neighboring molecules.

π-π stacking: The planar benzimidazole rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.

The interplay of these various non-covalent forces dictates the final three-dimensional arrangement of the molecules in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of compounds like this compound from reaction mixtures and potential impurities. While a specific, validated HPLC method for this exact compound is not detailed in the reviewed literature, a robust method can be designed based on established protocols for other benzimidazole derivatives.

A typical HPLC method for the analysis of this compound would likely employ a reversed-phase setup. This is because the compound has a significant non-polar character due to the butyl group and the benzene ring, making it well-suited for retention on a non-polar stationary phase.

Key components of a suitable HPLC method would include:

Column: A C8 or C18 reversed-phase column is generally effective for the separation of benzimidazole derivatives. These columns contain a silica (B1680970) support functionalized with octyl (C8) or octadecyl (C18) chains, providing a non-polar stationary phase.

Mobile Phase: A gradient elution system is often preferred to ensure good separation of the main compound from any impurities, which may have different polarities. A common mobile phase composition would be a mixture of an aqueous component and an organic modifier.

Aqueous Component: Often water with a pH modifier, such as a buffer (e.g., phosphate (B84403) buffer) or a small amount of acid (e.g., formic acid or trifluoroacetic acid), to ensure the analyte is in a consistent protonation state and to improve peak shape.

Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic modifier to elute more non-polar compounds.

Detection: Given the presence of the benzimidazole aromatic system, UV detection would be a suitable and sensitive method. The molecule is expected to have strong absorbance in the UV region, likely around 250-290 nm.

Purity Assessment: The purity of a sample of this compound would be determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the peak corresponding to the main compound is compared to the total area of all peaks detected. For a pure sample, a single major peak should be observed at a characteristic retention time. The presence of other peaks would indicate impurities. The method would need to be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results.

Coordination Chemistry of 1 Butyl 1h Benzimidazol 2 Yl Methanol and Benzimidazole Methanol Ligands

Detailed Structural Characterization of Metal Complexes

Determination of Coordination Geometries (e.g., Distorted Octahedral, Square Planar)

The coordination geometry of metal complexes containing benzimidazole-methanol and related ligands is highly dependent on the metal ion, its oxidation state, and the specific ligand structure. A variety of geometries have been identified through single-crystal X-ray diffraction studies.

For instance, cobalt(II) complexes with ligands such as (1-methyl-1H-benzo[d]imidazol-2-yl)methanol can exhibit different geometries; one such complex was found to have a distorted octahedral geometry, while another adopted a distorted tetrahedral arrangement. researchgate.net Similarly, cobalt(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been shown to form both six-coordinate octahedral and distorted tetrahedral structures. researchgate.netfigshare.com In a different system involving a more complex ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, two distinct cobalt(II) complexes were synthesized, one displaying a distorted octahedral [CoN3O3] environment and the other a distorted trigonal-bipyramidal [CoCl2N3] geometry. nih.gov

Other common geometries include square pyramidal and trigonal bipyramidal, which have been observed for copper(II) complexes with the benzimidazole-N-methylated bis[(1-methyl-2-benzimidazolyl)ethyl]amine ligand. researchgate.net Copper(II) complexes can also exist in a pentacoordinated [N4O] environment. rsc.org Zinc(II) complexes with ligands like 2-(1H-benzo[d]imidazol-2-yl)aniline have been characterized as having a distorted tetrahedral coordination. nih.gov A zinc(II) complex with a bis-benzimidazole ligand was also proposed to have a five-coordinate, square pyramid structure. lew.ro Metal(II) ions such as Zn, Cu, and Ni can form four-coordinate complexes, which may be tetrahedral or square planar, while Ag(I) complexes have been observed to adopt a linear structure. nih.gov

The following table summarizes the observed coordination geometries for various metal ions with benzimidazole-type ligands.

| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |

| Co(II) | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Distorted Octahedral, Distorted Tetrahedral | researchgate.net |

| Co(II) | 2-(1H-benzimidazol-2-yl)-phenol derivative | Octahedral, Distorted Tetrahedral | researchgate.netfigshare.com |

| Co(II) | 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Distorted Octahedral, Distorted Trigonal-Bipyramidal | nih.gov |

| Cu(II) | Substituted Benzimidazole (B57391) | Square Pyramidal, Trigonal Bipyramidal | researchgate.net |

| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)aniline | Distorted Tetrahedral | nih.gov |

| Cd(II) | (1-methyl-1H-imidazol-2-yl)methanol | Distorted Tetrahedral | researchgate.net |

Analysis of Metal-Ligand Bond Distances and Angles within the Coordination Sphere

Detailed analysis of bond lengths and angles within the coordination sphere provides insight into the nature of the metal-ligand interactions. In metal(II) complexes with 2-(1H-benzimidazole-2-yl)-phenol derivatives, where the metal coordinates to both a nitrogen atom from the benzimidazole ring and an oxygen atom, the metal-nitrogen (M-N) bonds are typically slightly longer than the metal-oxygen (M-O) bonds. nih.gov For example, in a series of complexes, the approximate bond lengths were found to be 2.09 Å (Zn-N) versus 2.00 Å (Zn-O), 2.01 Å (Cu-N) versus 1.94 Å (Cu-O), and 1.93 Å (Ni-N) versus 1.88 Å (Ni-O). nih.gov In these cases, the angle formed by the nitrogen, metal, and oxygen atoms (N-M-O) within the same ligand is approximately 90°. nih.gov In contrast, silver(I) complexes with the same ligands exhibit much longer Ag-N bonds, around 2.20 Å. nih.gov

In a zinc(II) complex with a bidentate 2-(1H-benzo[d]imidazol-2-yl)aniline ligand, the bond angles around the central metal ion ranged from 88.64° to 118.57°, indicative of its distorted tetrahedral geometry. nih.gov The smallest angle was the N-Zn-N angle formed by the two nitrogen atoms of the chelating ligand. nih.gov Within the benzimidazole ligand itself, the C-N bond lengths in the imidazole (B134444) ring are typically in the range of 1.328 Å to 1.391 Å, which is intermediate between typical single and double bond lengths, suggesting electron delocalization and partial double-bond character. nih.gov

The table below presents typical metal-ligand bond distances found in benzimidazole complexes.

| Metal | Atom 1 | Atom 2 | Bond Length (Å) | Reference |

| Zn(II) | Zn | N | ~2.09 | nih.gov |

| Zn(II) | Zn | O | ~2.00 | nih.gov |

| Cu(II) | Cu | N | ~2.01 | nih.gov |

| Cu(II) | Cu | O | ~1.94 | nih.gov |

| Ni(II) | Ni | N | ~1.93 | nih.gov |

| Ni(II) | Ni | O | ~1.88 | nih.gov |

| Ag(I) | Ag | N | ~2.20 | nih.gov |

Investigations into Supramolecular Assemblies and Extended Structures in Metal Complexes

Individual metal complexes of benzimidazole-methanol and related ligands frequently engage in non-covalent interactions to form ordered, extended structures known as supramolecular assemblies. researchgate.net The primary interactions driving this self-assembly are hydrogen bonding and π-π stacking. rsc.orgresearchgate.net

For example, cobalt(II) complexes with a semi-rigid benzimidazole-quinoline ligand have been shown to form one-dimensional (1D) helical chains. nih.gov These chains can then interact through interchain π-π stacking to create two-dimensional (2D) sheets. Further π-π interactions between these sheets can lead to a three-dimensional (3D) framework containing channels that can host solvent molecules. nih.gov In a different cobalt complex with the same ligand, 1D chains are formed which then assemble into 2D sheets via C-H···π and C-H···Cl interactions, ultimately forming a 3D framework through further C-H···Cl bonds. nih.gov

Similarly, a copper(II) complex was observed to form 1D supramolecular chains through edge-to-face C–H⋯π interactions. figshare.com These chains were further organized into a 3D supramolecular metal-organic framework by hydrogen bonding. figshare.com The crystal packing in many of these structures is governed by a combination of classical hydrogen bonds (such as N–H⋯O, O–H⋯N) and non-classical ones (C–H⋯O), along with various π-interactions including π-π stacking and C–H⋯π. rsc.org

In a system with 1,4-bis(benzimidazol-2-yl)benzene, the molecules connect via N—H···N, N—H···O, and O—H···N hydrogen bonds involving solvent molecules to form a 2D network. nih.gov This structure is further stabilized by π-π stacking interactions between adjacent aromatic and imidazole rings, with measured interplanar distances of about 3.53 Å. nih.gov

Electronic and Redox Properties of Metal-Benzimidazole-Methanol Complexes

The electronic properties of metal-benzimidazole-methanol complexes are characterized by their absorption spectra and redox behavior. The electronic absorption spectra of nickel(II) and cobalt(II) complexes in the visible region typically display medium to weak bands corresponding to d-d transitions. For octahedral Ni(II) complexes, transitions observed around 15,800-16,500 cm⁻¹ and 24,200-24,800 cm⁻¹ are assigned to ³A₂g→³T₁g(F) and ³A₂g→³T₁g(p), respectively. iosrjournals.org For octahedral Co(II) complexes, bands in the range of 19,400-20,750 cm⁻¹ are attributed to the ⁴T₁g→⁴T₁g(p) transition. iosrjournals.org

The redox properties of these complexes have been investigated using techniques like cyclic voltammetry. An iron(II) complex with a benzimidazole-based ligand was found to be electroactive, exhibiting multiple redox events corresponding to both the metal center and the ligand. rsc.org This complex showed an irreversible reduction peak at -720 mV, attributed to the Fe(II) → Fe(I) process, and a reversible Fe(II)/Fe(III) couple with a half-wave potential (E₁/₂) of 755 mV. rsc.org The oxidation of the ligand itself occurred at a more positive potential (+1300 mV). rsc.org Such complexes can be multielectrochromic, changing color with each change in redox state. The Fe(II) complex, for instance, is purple in its neutral state, turns yellow upon oxidation to Fe(III), and green upon reduction to Fe(I). rsc.org

A copper(II) complex with a benzimidazole-based ligand was also found to be redox-active, displaying a one-electron oxidative Cu(II)/Cu(III) couple in its cyclic voltammogram. figshare.com This complex was paramagnetic, consistent with the d⁹ configuration of Cu(II). figshare.com

Catalytic Applications of Metal-Benzimidazole-Methanol Complexes in Non-Biological Systems

Metal complexes featuring benzimidazole-alkoxide ligands have demonstrated significant potential as catalysts in various non-biological chemical transformations, including olefin oligomerization and oxidation reactions.

Cobalt(II) and nickel(II) complexes bearing benzimidazole-derived ligands have proven to be effective pre-catalysts for the oligomerization of ethylene (B1197577). researchgate.netfigshare.comrsc.org When activated with a co-catalyst, typically an alkylaluminum compound like diethylaluminum chloride (Et₂AlCl), these complexes show high catalytic activity. researchgate.netfigshare.comrsc.org

For example, cobalt(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives have achieved catalytic activities as high as 1774 kg of product per mole of cobalt per hour. researchgate.netfigshare.com These cobalt-based systems exhibit good selectivity towards the formation of linear α-olefins, particularly 1-butene (B85601) and 1-hexene. researchgate.netfigshare.com Research indicates that the catalytic activity and product distribution are strongly influenced by both the steric and electronic properties of the benzimidazole ligand. researchgate.netfigshare.com Similarly, certain nickel(II) complexes with N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivative ligands have demonstrated even higher activities for ethylene oligomerization, reaching up to 7.6 × 10⁶ g of product per mole of nickel per hour under optimized conditions. rsc.org

The table below highlights the performance of representative benzimidazole-based catalysts in ethylene oligomerization.

| Metal Complex Type | Co-catalyst | Activity | Selectivity | Reference(s) |

| Co(II)-benzimidazol-phenol | Et₂AlCl | 1774 kg·mol(Co)⁻¹·h⁻¹ | Linear 1-butene and 1-hexene | researchgate.netfigshare.com |

| Ni(II)-benzimidazol-quinoline | Et₂AlCl | up to 7.6 × 10⁶ g·mol(Ni)⁻¹·h⁻¹ | Not specified | rsc.org |

The application of metal-benzimidazole-methanol complexes in oxidation chemistry is an emerging area of interest. While direct studies on (1-butyl-1H-benzimidazol-2-yl)methanol complexes for this purpose are limited, related systems demonstrate the potential of such catalysts. The oxidation of alcohols to aldehydes or ketones is a fundamental industrial process where metal-based catalysts are often employed. google.com

A relevant example of a catalytic oxidation mechanism is the Rh(III)-catalyzed synthesis of cyclopentenones from aldehydes and cyclopropanols. acs.org In this process, the Rh(III) catalyst undergoes a cycle involving C-H activation of the aldehyde, followed by steps including migratory insertion and reductive elimination. acs.org A crucial part of the catalytic cycle is the use of an external oxidant, such as Cu(OAc)₂·H₂O, to regenerate the active Rh(III) species from the Rh(I) state formed after reductive elimination. acs.org This illustrates how a metal complex can facilitate the oxidation of an organic substrate in concert with a stoichiometric oxidant. This principle could be extended to metal-benzimidazole complexes for the oxidation of various substrates, including alcohols.

Advanced Applications in Materials Science and Diverse Industrial Chemistry

Utility as a Synthetic Intermediate in Complex Organic Transformations

(1-butyl-1H-benzimidazol-2-yl)methanol serves as a valuable synthetic intermediate in the creation of more complex molecules. The benzimidazole (B57391) core is a key structural motif in many biologically active compounds and functional materials. researchgate.net The hydroxyl group at the 2-position and the butyl group at the 1-position of this compound provide reactive sites for a variety of organic transformations.

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govnih.gov The specific synthesis of this compound allows for subsequent modifications. For instance, the hydroxyl group can be converted into other functional groups, such as a chloromethyl group by reaction with thionyl chloride, which can then be used in further substitution reactions to build more elaborate molecular architectures. researchgate.net

The N-butyl group influences the solubility and electronic properties of the molecule, making it a useful building block for creating derivatives with tailored characteristics. researchgate.net For example, N-substituted benzimidazoles, including N-butyl-1H-benzimidazole, have been used as platform molecules for the synthesis of Brønsted acidic ionic liquids, which have applications in esterification reactions. nih.gov This highlights the potential of its 2-methanol derivative to be a precursor to a wide array of functionalized benzimidazole-based compounds.

Exploration in the Development of Advanced Optical Materials

Benzimidazole derivatives are of significant interest in the field of advanced optical materials due to their unique electronic and photophysical properties. nih.gov While specific research on the optical properties of this compound is not extensively documented, studies on related compounds provide strong indications of its potential in this area.

For example, a comprehensive study of the closely related N-butyl-1H-benzimidazole revealed UV-Vis absorption peaks at 248 nm and near 295 nm. nih.gov The introduction of a hydroxymethyl group at the 2-position, as in this compound, can further influence the electronic transitions and photoluminescence properties.

Benzimidazole derivatives have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov Furthermore, N-butyl-1H-benzimidazole and its analogs have been explored as electrolytes with enhanced charge transfer capabilities in dye-sensitized solar cells (DSSCs), a type of photovoltaic cell. nih.gov The structural features of this compound, including the electron-rich benzimidazole core and the functionalizable methanol (B129727) group, make it a promising candidate for incorporation into polymers or coordination complexes designed for optical applications. The thermal stability of benzimidazole-based materials is also a key factor in their suitability for optical devices. researchgate.net

Applications in Dye Chemistry and Pigment Development

The benzimidazole scaffold is a component of some dyes and pigments, valued for its thermal and chemical stability. While direct application of this compound in commercial dyes is not widely reported, its chemical structure suggests potential utility in this field.

The development of novel dyes often involves the modification of chromophoric systems to tune color and performance properties. The benzimidazole ring system can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. The presence of the N-butyl group enhances solubility in organic media, which can be advantageous in certain dyeing processes or in the formulation of inks and paints. sigmaaldrich.com

The hydroxymethyl group at the 2-position offers a reactive handle for covalently bonding the benzimidazole unit to other molecules, such as fabrics or polymers, to create durable and colorfast materials. This functional group can participate in esterification or etherification reactions, allowing for the integration of the benzimidazole moiety into larger polymeric dye structures.

Function as Metal Chelating Agents for Non-Biological Separations or Sensors

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives make them excellent ligands for a wide range of metal ions. This chelating ability is fundamental to their application in various fields, including non-biological separations and the development of chemical sensors.

This compound can act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group. The formation of stable metal complexes is a key characteristic of benzimidazole-containing ligands. nih.gov

The selective binding of specific metal ions can be exploited for their separation from complex mixtures. For example, solid-phase extraction materials functionalized with benzimidazole derivatives can be used to capture and concentrate metal ions from industrial effluents or environmental samples.

Furthermore, the complexation of metal ions by this compound can lead to changes in its photophysical properties, such as fluorescence or UV-Vis absorption. This phenomenon can be harnessed for the development of chemosensors for the detection of specific metal ions. The binding event would trigger a measurable optical or electrochemical signal, allowing for the quantification of the target analyte. Research on copper complexes of 1H-benzimidazole-2-yl hydrazones has shown that the coordination significantly affects their electronic properties. nih.gov

Involvement in Various Non-Biological Catalytic Systems

The ability of benzimidazole derivatives to form stable complexes with transition metals makes them highly valuable as ligands in catalysis. These metal complexes can catalyze a wide variety of organic transformations, often with high efficiency and selectivity.

This compound can serve as a ligand in the design of homogeneous and heterogeneous catalysts. The coordination of the benzimidazole nitrogen and the methanol oxygen to a metal center can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been noted for their potential in catalytic processes, including organic transformations and polymerization reactions. nih.gov

Benzotriazol-1-ylmethanol, a structurally related compound, has been demonstrated to be an excellent bidentate ligand for copper and palladium-catalyzed C-N and C-C coupling reactions, which are fundamental processes in synthetic organic chemistry. researchgate.net This suggests that this compound could also be an effective ligand in similar catalytic systems. The N-butyl group can enhance the solubility of the catalyst complex in organic solvents, facilitating homogeneous catalysis.

Contributions to Formulations for Coatings and Plastic Additives

Benzimidazole derivatives are utilized as additives in coatings and plastics to enhance their properties and durability. A primary application in this area is as corrosion inhibitors for metals. nih.gov When incorporated into a coating formulation, these compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. A study on 2-((benzylthio)methyl)-1H-benzo[d]imidazole demonstrated significant corrosion inhibition for aluminum. bohrium.com

The mechanism of corrosion inhibition by benzimidazole derivatives involves the interaction of the heteroatoms (nitrogen) and the π-electrons of the aromatic system with the metal surface. This compound, with its benzimidazole core, is expected to exhibit similar properties. The N-butyl group can improve its compatibility with the polymer matrix of the coating.

In the context of plastic additives, benzimidazole derivatives can function as antioxidants and UV stabilizers. pitt.edu These additives are crucial for preventing the degradation of polymers upon exposure to heat, light, and oxygen, thereby extending the service life of plastic materials. While specific data on this compound as a plastic additive is limited, the known antioxidant properties of the benzimidazole scaffold suggest its potential in this application.

Future Research Directions and Concluding Perspectives

Prospectives on Novel Synthetic Routes and Scalable Preparations

The synthesis of benzimidazole (B57391) derivatives is a critical area of study, aiming to develop more efficient, environmentally friendly, and scalable methods. nih.gov The traditional condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids remains a primary method for constructing the benzimidazole core. nih.govsemanticscholar.org However, future research is increasingly focused on overcoming the limitations of conventional synthesis, such as harsh reaction conditions and the use of hazardous solvents. researchgate.netnih.gov

Promising future directions include:

Green Chemistry Approaches : The principles of green chemistry are being integrated into benzimidazole synthesis to reduce environmental impact. researchgate.net This includes the use of eco-sustainable solvents, solvent-free reaction conditions, and recyclable catalysts. nih.gov For instance, methods utilizing microwave irradiation have been shown to significantly shorten reaction times and improve yields for 1,2-disubstituted benzimidazoles. nih.gov

Advanced Catalysis : Research into novel catalysts is a key area for improving synthetic efficiency. Nanoparticle catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been employed for the synthesis of 2-benzimidazole derivatives under ultrasound conditions, offering mild reaction conditions and catalyst recyclability. semanticscholar.org Similarly, nanocrystalline magnesium oxide has been used as a solid base catalyst for efficient preparation of 2-substituted benzimidazoles. semanticscholar.org One-pot reactions using reusable nanocatalysts like ZnFe2O4 under ultrasonic irradiation also represent a significant advancement, providing shorter reaction times and higher yields. ichem.md

Scalability : Demonstrating the industrial applicability of these eco-friendly procedures is a crucial next step. nih.gov Research efforts are aimed at translating laboratory-scale green synthesis methods to large-scale production without compromising yield or purity, a critical step for the commercialization of benzimidazole-based compounds. semanticscholar.org

| Methodology | Key Advantages | Catalyst/Conditions | Reference |

|---|---|---|---|

| Microwave Irradiation | Fast, green, simple procedure, high yields (86-99%) | Er(OTf)3, solvent-free | nih.gov |

| Ultrasound Irradiation | Mild conditions, short reaction times, recyclable catalyst | ZnO Nanoparticles | semanticscholar.org |

| One-Pot Synthesis | Shorter reaction times, higher isolated yields, simple work-up | ZnFe2O4 nano-catalyst, ultrasonic irradiation | ichem.md |

| Ball-Milling | Solvent-free, simple purification, high efficiency, scalable | ZnO-NP catalyst | semanticscholar.org |

Advanced Computational Modeling for Deeper Structure-Function Relationship Understanding

Computational chemistry provides powerful tools for understanding the chemical reactivity and biological activity of benzimidazole derivatives at the molecular level. bohrium.com Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are instrumental in elucidating structure-function relationships. nih.govtandfonline.com

Future research prospects in this area include:

Predictive Modeling : In silico investigations can predict how structural modifications to the benzimidazole scaffold will affect its pharmacological properties. bohrium.com Computational methods like molecular docking and virtual screening help in identifying potential biological targets and optimizing chemical design for enhanced efficacy. bohrium.comnih.gov

Quantum Chemical Calculations : DFT methods are used to analyze molecular structure, vibrational spectra, and electronic properties. nih.gov For instance, studies on N-butyl-1H-benzimidazole have used DFT to show that the butyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in evaluating the molecule's reactivity. nih.gov

Pharmacokinetic Predictions : Computational tools are also employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for drug development. bohrium.com These studies help in identifying candidates with drug-like properties early in the research process. tandfonline.com For example, computational analysis of 1,2-disubstituted benzimidazole derivatives has been used to calculate charge distribution and non-linear optical (NLO) properties, identifying them as potential NLO materials. nih.gov

Design and Synthesis of Diversified Coordination Architectures with Unique Properties

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives make them excellent ligands for forming coordination complexes with various metal ions. iosrjournals.org The resulting metal complexes often exhibit unique properties and enhanced biological activities compared to the free ligands. lew.ro

Future research in this domain is directed towards:

Novel Ligand Design : The synthesis of new benzimidazole-based ligands, such as bis-benzimidazoles, allows for the creation of complexes with diverse geometries and coordination modes. lew.ro The substituent at the 2-position of the benzimidazole ring, such as the methanol (B129727) group in (1-butyl-1H-benzimidazol-2-yl)methanol, can participate in coordination, leading to multidentate chelation. mdpi.com

Exploring Metal Ion Diversity : A wide range of transition metals, including Fe(III), Co(II), Cu(II), Zn(II), and Ru(II), can be used to form complexes with benzimidazole ligands. lew.ro The choice of metal ion influences the geometry, stability, and functional properties of the resulting complex. For example, cobalt(II) complexes with bis-benzimidazole ligands have been shown to adopt tetrahedral coordination geometries. lew.ro

Unexplored Avenues in Non-Biological Applications and Materials Science

While much of the research on benzimidazoles has focused on their pharmacological activities, there is growing interest in their application in materials science. nih.govmdpi.com The unique electronic and structural properties of the benzimidazole ring make it a valuable component in the design of advanced materials. nih.gov

Unexplored and emerging applications include:

Corrosion Inhibitors : Benzimidazole derivatives have been shown to be effective corrosion inhibitors for metals and alloys, an application of significant industrial importance. nih.gov

Solar Cells : N-butyl-1H-benzimidazole and its analogs have been investigated as electrolytes with improved charge transfer capabilities for use in dye-sensitized solar cells. nih.govmdpi.com

Non-Linear Optical (NLO) Materials : Computational studies have suggested that 1,2-disubstituted benzimidazole derivatives can possess large NLO properties, making them candidates for applications in optoelectronics. nih.gov

Polymer Science : Benzimidazole-containing polymers are known for their high thermal and chemical stability, leading to their use in high-performance applications such as fire-retardant fabrics and membranes for fuel cells.

Interdisciplinary Approaches in Fundamental and Applied Chemical Research on Benzimidazole Derivatives

The continued advancement in the field of benzimidazole research relies heavily on interdisciplinary collaboration. The journey from designing a novel benzimidazole derivative to its final application requires a synergistic effort from synthetic organic chemists, computational chemists, coordination chemists, materials scientists, and biologists.

The synthesis of new derivatives with tailored properties is the starting point. semanticscholar.org Computational modeling then provides crucial insights into their potential behavior and helps prioritize synthetic targets. bohrium.com For derivatives intended as ligands, coordination chemistry explores their interactions with metal ions to create new functional complexes. iosrjournals.org These compounds can then be investigated for a wide range of applications, from medicinal uses to advanced materials. nih.govnih.gov This interdisciplinary approach ensures that the fundamental understanding of chemical principles is effectively translated into practical, real-world applications, paving the way for future discoveries and innovations in the versatile field of benzimidazole chemistry.

Q & A

Q. What are the optimal synthetic routes for (1-butyl-1H-benzimidazol-2-yl)methanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions or functional group modifications. For this compound:

- Step 1: Start with 1H-benzimidazole. Acetylate the 2-position using acetyl chloride under reflux (60–80°C) in anhydrous ethanol, followed by recrystallization in methanol to obtain 1-(1H-benzimidazol-2-yl)ethanone .

- Step 2: Introduce the butyl group via nucleophilic substitution. React 1-(1H-benzimidazol-2-yl)ethanone with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Step 3: Reduce the ketone to a methanol group using NaBH₄ in methanol at 0°C, followed by quenching with ice-cold water and purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Tips:

- Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress via TLC (ethyl acetate:hexane = 1:3).

- Yields improve with controlled stoichiometry (1:1.2 molar ratio of benzimidazole to acetyl chloride) and inert atmospheres (N₂) .

Table 1: Synthetic Conditions and Yields

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Acetyl chloride, ethanol, 80°C | 75–85 | |

| 2 | 1-Bromobutane, K₂CO₃, DMF | 60–70 | |

| 3 | NaBH₄, methanol, 0°C | 80–90 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to confirm the benzimidazole core and butyl/methanol substituents. Key signals:

- X-ray Crystallography: Grow single crystals via slow evaporation (methanol/water). Use SHELXL for structure refinement. Key parameters:

Table 2: Crystallographic Data (Example)

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| a-axis | 7.9717 | |

| b-axis | 16.4327 | |

| β angle | 95.133 | |

| Hydrogen bonds | O-H···N (2.89 Å) |

Q. How can researchers design initial biological screening assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) using agar dilution .

- Protocol:

- Prepare compound dilutions (1–100 µg/mL) in DMSO.

- Use Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

- Incubate at 37°C for 24 hours; measure inhibition zones.

- Controls: Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

Advanced Research Questions

Q. How do hydrogen bonding patterns and crystal packing influence the physicochemical properties of this compound?

Methodological Answer:

- Hydrogen Bond Analysis: Use X-ray diffraction to identify O-H···N and C-H···π interactions. Graph set analysis (e.g., Etter’s notation) reveals chains (C(4)) or rings (R₂²(8)) .

- Impact on Solubility: Strong intermolecular hydrogen bonds reduce solubility in non-polar solvents.

- Thermal Stability: DSC/TGA shows higher melting points (e.g., 220–250°C) due to dense packing .

Table 3: Hydrogen Bond Parameters

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set | Reference |

|---|---|---|---|---|

| O-H···N | 2.89 | 165 | C(4) | |

| C-H···π | 3.12 | 145 | - |

Q. What strategies are recommended for resolving contradictions between spectroscopic data and crystallographic findings in structural studies of benzimidazole derivatives?

Methodological Answer:

- Case Example: If NMR suggests a planar benzimidazole core but X-ray shows puckering:

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups in this compound responsible for bioactivity?

Methodological Answer:

- Analog Synthesis: Modify the butyl chain (e.g., propyl, pentyl) or methanol group (e.g., esterification).

- Bioassays: Compare IC₅₀ values in antimicrobial or cytotoxicity assays.

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA gyrase .

Table 4: SAR Data Example

| Derivative | Antimicrobial IC₅₀ (µg/mL) | Target Binding Energy (kcal/mol) |

|---|---|---|

| Butyl-methanol | 12.5 | -8.2 |

| Propyl-methanol | 25.0 | -6.7 |

Q. What methodologies are employed to assess the potential neurotoxicity of this compound derivatives in preclinical research?

Methodological Answer:

- In Vitro Models: Use SH-SY5Y neuroblastoma cells. Measure cell viability (MTT assay) and ROS production (DCFH-DA probe) .

- Molecular Docking: Screen against neurotoxicity targets (e.g., acetylcholinesterase) using PDB ID 4EY7 .

- In Vivo Validation: Zebrafish larvae (96 hpf) exposed to 1–10 µM compound; monitor locomotion and apoptosis (acridine orange staining).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.